molecular formula C8H6Cl2O3 B1330102 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid CAS No. 56071-99-9

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid

Cat. No.: B1330102
CAS No.: 56071-99-9
M. Wt: 221.03 g/mol
InChI Key: TZCCKRXYTBHLMH-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid: is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and a hydroxyacetic acid moiety attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be achieved through several methods:

  • Halogenation of Phenylacetic Acid

      Starting Material: Phenylacetic acid.

      Reagents: Chlorine gas or a chlorinating agent such as thionyl chloride.

      Conditions: The reaction is typically carried out under reflux conditions in the presence of a catalyst such as iron(III) chloride.

      Product: 3,4-Dichlorophenylacetic acid.

  • Hydroxylation

      Starting Material: 3,4-Dichlorophenylacetic acid.

      Reagents: A hydroxylating agent such as sodium hydroxide or potassium hydroxide.

      Conditions: The reaction is conducted in an aqueous medium at elevated temperatures.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Conditions: Reactions are typically carried out in acidic or basic media.

      Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are usually conducted in anhydrous solvents.

      Products: Reduction can yield alcohols or alkanes.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Reactions are typically carried out in polar solvents.

      Products: Substitution reactions can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Water, ethanol, dichloromethane.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid has several scientific research applications:

  • Chemistry

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and antifungal properties.
  • Medicine

    • Explored as a potential lead compound for the development of new pharmaceuticals.
    • Studied for its effects on various biological pathways and targets.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:

  • 2-(3,4-Dichlorophenyl)acetic acid

    • Lacks the hydroxy group, leading to different chemical reactivity and biological activity.
  • 2-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid

    • Contains an additional methyl group, which can influence its steric and electronic properties.
  • 2-(3,4-Dichlorophenyl)-2-hydroxybutanoic acid

    • Has a longer carbon chain, affecting its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCCKRXYTBHLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278001
Record name (3,4-dichlorophenyl)(hydroxy)acetic acid
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Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56071-99-9
Record name 3,4-Dichloro-α-hydroxybenzeneacetic acid
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Record name NSC 5653
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Record name (3,4-dichlorophenyl)(hydroxy)acetic acid
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Record name 2-(3,4-dichlorophenyl)-2-hydroxyacetic acid
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